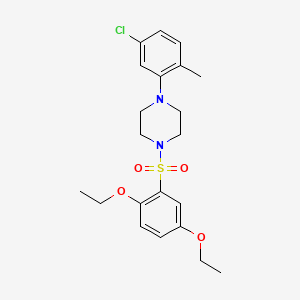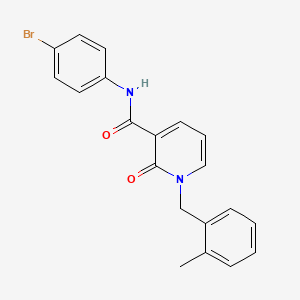
N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide, also known as CDPTB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CDPTB is a small molecule inhibitor that targets the transcription factor STAT3, which is known to play a key role in cancer development and progression.
Wirkmechanismus
N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide inhibits the STAT3 signaling pathway by binding to the SH2 domain of STAT3, which prevents STAT3 from translocating to the nucleus and activating the transcription of target genes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been extensively studied in scientific research, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. This compound can also be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide. One potential direction is to investigate the efficacy of this compound in combination with other cancer therapies, such as immunotherapy. Another direction is to explore the role of this compound in other diseases, such as autoimmune disorders. Furthermore, the development of more potent and selective this compound analogs could lead to the development of more effective cancer therapies.
Synthesemethoden
The synthesis of N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide involves a multistep process that starts with the reaction of 4-aminobenzonitrile with 2,2-dimethylpropanal in the presence of a base to form an imine intermediate. This intermediate is then reacted with sodium azide to form the corresponding triazole. Finally, the triazole is coupled with 4-bromobenzoyl chloride to yield this compound. The purity of the compound can be confirmed by HPLC and NMR analysis.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-2,2-dimethylpropyl)-4-(1H-1,2,3-triazol-1-yl)benzamide has been extensively studied in scientific research for its potential as a therapeutic agent in cancer treatment. STAT3 signaling pathway has been shown to play a critical role in cancer development and progression, and this compound has been found to inhibit this pathway by binding to the SH2 domain of STAT3. This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, pancreatic cancer, and glioblastoma. Furthermore, this compound has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-4-(triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-15(2,3)13(10-16)18-14(21)11-4-6-12(7-5-11)20-9-8-17-19-20/h4-9,13H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINZETFYNPCOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=CC=C(C=C1)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2970763.png)

![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970765.png)


![5-((2-chloro-6-fluorobenzyl)thio)-6-(4-chlorobenzyl)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2970769.png)


![3-(benzylthio)-7-chloro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2970774.png)

![8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2970779.png)


![5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2970785.png)